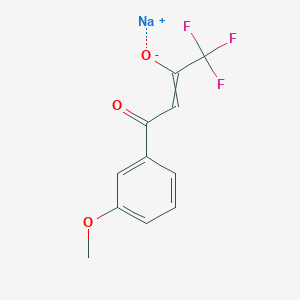
Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate: is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-one with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to avoid decomposition.
Solvent: Common solvents used include ethanol or methanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions: Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Compounds with substituted functional groups.
科学的研究の応用
Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate involves its interaction with molecular targets, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methoxyphenyl group contributes to its binding affinity with specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.
類似化合物との比較
1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one: Shares a similar structure but lacks the sodium ion.
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one: Similar structure with a different position of the methoxy group.
Uniqueness: Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate is unique due to the presence of the sodium ion, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in applications where water solubility is crucial.
特性
分子式 |
C11H8F3NaO3 |
|---|---|
分子量 |
268.16 g/mol |
IUPAC名 |
sodium;1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C11H9F3O3.Na/c1-17-8-4-2-3-7(5-8)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1 |
InChIキー |
XNCWFTTWQFLVMS-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=CC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















